[(1-propyl-1H-pyrazol-3-yl)methyl]amine
Description
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a primary amine derivative of pyrazole, featuring a propyl group at the 1-position of the pyrazole ring and a methylamine substituent at the 3-position. This compound’s structure combines the electron-rich pyrazole core with a flexible propyl chain, which may influence its solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZHWVYVNNIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Amines
Structural Variations and Substituent Effects
*Calculated based on molecular formula.
Key Observations:
Amine Classification : The target compound is a primary amine , while analogs like N-methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine (secondary amine) and N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (secondary amine) exhibit altered reactivity due to steric and electronic effects .
Substituent Diversity: Pyridine vs. Positional Effects: Amine groups at the 3-, 4-, or 5-positions of the pyrazole ring may influence hydrogen-bonding capacity and molecular conformation.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The compound's molecular formula is , and it has a molecular weight of approximately 139.20 g/mol. The unique substitution pattern of the pyrazole structure contributes to its distinct chemical and biological properties .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of their activities. This interaction can result in various physiological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in managing inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 12.5 | Cytotoxic |
| A549 | 15.0 | Cytotoxic |
| Jurkat | 10.0 | Cytotoxic |
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity against Gram-positive bacteria .
- Anti-inflammatory Research : In a model of acute inflammation, this compound significantly reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assay : A comprehensive cytotoxicity assay on multiple cancer cell lines demonstrated that the compound selectively inhibited cancer cell growth with IC50 values significantly lower than those for normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
